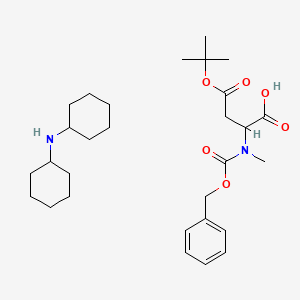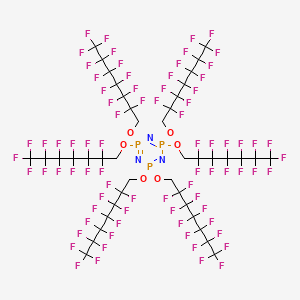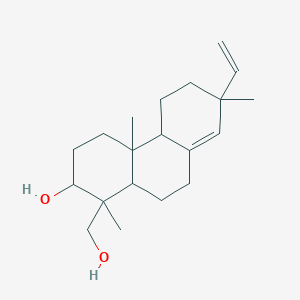
2-methylbutan-2-ol;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutan-2-ol, also known as tert-amyl alcohol or tert-pentanol, is a tertiary alcohol with the chemical formula C5H12O. It is a clear, colorless liquid with a strong odor of peppermint. This compound is one of the isomers of pentanol and has been used historically as an anesthetic and more recently as a recreational drug due to its sedative and hypnotic effects .
Preparation Methods
2-Methylbutan-2-ol can be synthesized through several methods:
Hydration of 2-methyl-2-butene: This method involves the hydration of 2-methyl-2-butene in the presence of an acidic catalyst.
Favorskii Reaction: Another method involves the reaction of acetone and acetylene to produce 2-methylbut-3-yn-2-ol, which is then hydrogenated using a Raney nickel catalyst to yield 2-methylbutan-2-ol.
Chemical Reactions Analysis
2-Methylbutan-2-ol undergoes various chemical reactions:
Scientific Research Applications
2-Methylbutan-2-ol has several applications in scientific research and industry:
Frothing Agent: It acts as a frothing agent in ore flotation.
Surfactant: It is used as a surfactant in petroleum recovery.
Stabilizing Agent: It serves as a stabilizing agent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methylbutan-2-ol involves its interaction with GABA_A receptors as a positive allosteric modulator, similar to ethanol. This interaction enhances the inhibitory effects of GABA, leading to its sedative and hypnotic effects . The compound’s psychotropic effects are distinct from ethanol, with a more pronounced impact on coordination and balance .
Comparison with Similar Compounds
2-Methylbutan-2-ol is similar in structure and function to other tertiary alcohols such as tert-butanol and tert-pentanol. it is unique due to its higher potency and distinct psychotropic effects. Similar compounds include:
tert-Butanol: Another tertiary alcohol with similar uses but lower potency.
tert-Pentanol: An isomer of 2-methylbutan-2-ol with similar properties.
Properties
Molecular Formula |
C20H48O4Zr |
|---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
2-methylbutan-2-ol;zirconium |
InChI |
InChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3; |
InChI Key |
KUOIDKZXLWUSNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


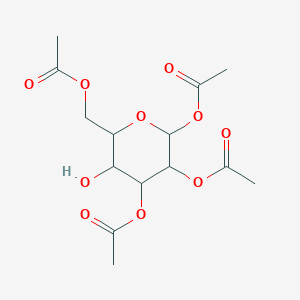

![ethyl 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B12319003.png)
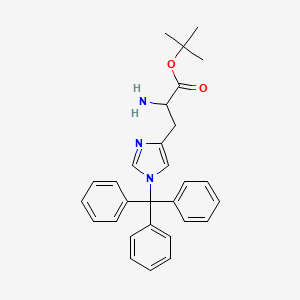
![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)
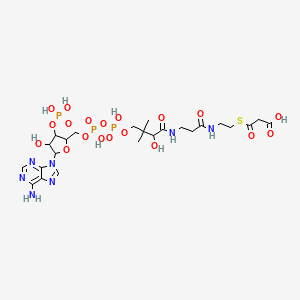
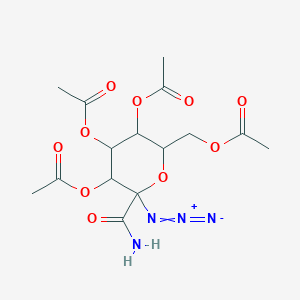

![3-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B12319034.png)
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one](/img/structure/B12319040.png)
![6,10,10,14,15,21,21-Heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione](/img/structure/B12319046.png)
